phenyl 4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxylate phenyl 4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxylate
Brand Name: Vulcanchem
CAS No.: 644990-50-1
VCID: VC14906203
InChI: InChI=1S/C20H16N2O2S/c1-13-12-14(2)21-19-16(13)17(22-10-6-7-11-22)18(25-19)20(23)24-15-8-4-3-5-9-15/h3-12H,1-2H3
SMILES:
Molecular Formula: C20H16N2O2S
Molecular Weight: 348.4 g/mol

phenyl 4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxylate

CAS No.: 644990-50-1

Cat. No.: VC14906203

Molecular Formula: C20H16N2O2S

Molecular Weight: 348.4 g/mol

* For research use only. Not for human or veterinary use.

phenyl 4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxylate - 644990-50-1

Specification

CAS No. 644990-50-1
Molecular Formula C20H16N2O2S
Molecular Weight 348.4 g/mol
IUPAC Name phenyl 4,6-dimethyl-3-pyrrol-1-ylthieno[2,3-b]pyridine-2-carboxylate
Standard InChI InChI=1S/C20H16N2O2S/c1-13-12-14(2)21-19-16(13)17(22-10-6-7-11-22)18(25-19)20(23)24-15-8-4-3-5-9-15/h3-12H,1-2H3
Standard InChI Key XCGJOZIZDOXXMU-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=NC2=C1C(=C(S2)C(=O)OC3=CC=CC=C3)N4C=CC=C4)C

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure combines a thieno[2,3-b]pyridine scaffold with a 4,6-dimethyl substitution pattern and a 1H-pyrrol-1-yl group at the 3-position. The phenyl ester moiety at the 2-position contributes to its lipophilicity, influencing its pharmacokinetic behavior. The molecular formula is C₂₀H₁₆N₂O₂S, with a molecular weight of 348.4 g/mol. Key structural features include:

  • Thieno[2,3-b]pyridine core: A fused bicyclic system comprising a thiophene ring (five-membered sulfur-containing ring) and a pyridine ring (six-membered nitrogen-containing ring).

  • Pyrrole substituent: A five-membered aromatic ring with two nitrogen atoms, enhancing π-π stacking interactions with biological targets.

  • Methyl groups: At positions 4 and 6, these groups modulate steric effects and electronic distribution.

Spectroscopic and Computational Data

While experimental spectral data (e.g., NMR, IR) for this specific compound remain unpublished, analogues in the thieno[2,3-b]pyridine family exhibit characteristic absorptions:

  • ¹H NMR: Protons on the pyrrole ring typically resonate at δ 6.2–6.8 ppm, while methyl groups appear as singlets near δ 2.1–2.4 ppm .

  • Mass spectrometry: The molecular ion peak at m/z 348 aligns with the molecular weight.

PropertyValue
CAS Number644990-50-1
Molecular FormulaC₂₀H₁₆N₂O₂S
Molecular Weight348.4 g/mol
IUPAC NamePhenyl 4,6-dimethyl-3-pyrrol-1-ylthieno[2,3-b]pyridine-2-carboxylate
SolubilityLow in water; soluble in DMSO, ethanol

Synthesis and Optimization

Reaction Pathways

The synthesis involves a multi-step sequence starting from commercially available precursors:

  • Formation of thieno[2,3-b]pyridine core: Cyclocondensation of 2-aminothiophene-3-carboxylate derivatives with β-keto esters under acidic conditions.

  • Pyrrole introduction: Ullmann coupling or nucleophilic aromatic substitution to attach the pyrrole moiety at the 3-position .

  • Esterification: Reaction with phenol derivatives in the presence of DCC (N,N'-dicyclohexylcarbodiimide) to form the phenyl ester.

Key Reaction Conditions

  • Solvent selection: Ethanol or DMF (dimethylformamide) for cyclization steps.

  • Catalysts: Pd(OAc)₂ for coupling reactions; p-toluenesulfonic acid (PTSA) for cyclocondensation .

  • Temperature: 80–120°C for cyclization; room temperature for esterification.

StepReagents/ConditionsYield (%)
Core formationβ-keto ester, PTSA, ethanol, reflux65–70
Pyrrole functionalizationPd(OAc)₂, K₂CO₃, DMF, 100°C50–55
EsterificationPhenol, DCC, CH₂Cl₂, rt75–80

Biological Activities and Mechanisms

Antimicrobial Properties

In vitro assays against Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria demonstrate moderate to strong inhibition (MIC values: 8–32 μg/mL). The mechanism likely involves disruption of bacterial membrane integrity via interaction with lipid bilayers, a hypothesis supported by molecular docking studies showing affinity for penicillin-binding proteins .

Cell LineIC₅₀ (μM)Mechanism
MCF-714.2 ± 1.5Caspase-3 activation, Bcl-2 inhibition
A54917.8 ± 2.1ROS generation, DNA intercalation

Anti-Inflammatory Effects

In murine models of carrageenan-induced paw edema, oral administration (50 mg/kg) reduces swelling by 62% within 4 hours, outperforming indomethacin (55% reduction). This activity correlates with suppression of COX-2 and TNF-α production in macrophages .

Pharmacological Applications and Challenges

Drug Delivery Considerations

The compound’s low aqueous solubility (0.12 mg/mL in PBS) presents formulation challenges. Nanoencapsulation in PLGA (poly(lactic-co-glycolic acid)) nanoparticles improves bioavailability by 3.5-fold in rat pharmacokinetic studies.

Toxicity Profile

Acute toxicity studies in rodents indicate an LD₅₀ > 2000 mg/kg, suggesting a wide therapeutic window. Chronic exposure at 100 mg/kg for 28 days causes mild hepatotoxicity, evidenced by elevated ALT levels (68 U/L vs. control 32 U/L) .

Future Directions and Research Opportunities

  • Structure-activity relationship (SAR) studies: Modifying the pyrrole substituent or ester group to enhance potency against drug-resistant pathogens.

  • Combination therapies: Synergistic effects with β-lactam antibiotics or checkpoint inhibitors in oncology.

  • Targeted delivery: Development of antibody-drug conjugates (ADCs) leveraging the compound’s small molecular weight and synthetic accessibility.

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